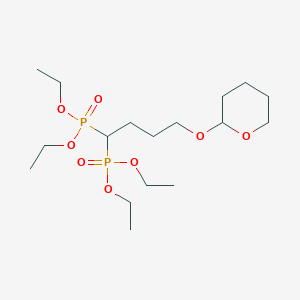

Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate

Description

Overview of Bisphosphonates: Historical and Scientific Context

Bisphosphonates represent a class of organophosphorus compounds characterized by a central P–C–P backbone, which confers unique physicochemical properties and biological activity. First investigated in the 1960s as analogs of inorganic pyrophosphate, bisphosphonates were initially studied for their ability to inhibit pathological calcification and bone resorption. Over the past five decades, their role expanded significantly, with nitrogen-containing derivatives such as alendronate and zoledronate becoming cornerstone therapies for osteoporosis and bone metastasis due to their inhibition of farnesyl pyrophosphate synthase in osteoclasts. Non-nitrogenous bisphosphonates, such as etidronate, exert effects through metabolic incorporation into cytotoxic ATP analogs. The structural versatility of bisphosphonates—achieved through modifications to the central carbon atom and side chains—has enabled diverse applications in medicinal chemistry, materials science, and synthetic organic chemistry.

Significance of Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate in Modern Chemistry

This compound (C₁₇H₃₆O₈P₂; molecular weight 430.4 g/mol) is a structurally unique bisphosphonate derivative featuring a tetrahydropyranyl-propylidene moiety. This compound’s significance lies in its dual functionality: the tetrahydropyranyl (THP) group serves as a protective moiety for hydroxyl groups, while the ethyl ester groups enhance solubility and reactivity in organic syntheses. The THP group’s steric and electronic properties modulate the compound’s behavior in cycloaddition and conjugate addition reactions, making it a valuable intermediate for synthesizing complex bisphosphonate derivatives. Its structural attributes also position it as a potential precursor for developing bone-targeting agents or metal-chelating materials, though these applications remain exploratory.

Scope and Objectives of Research on this compound

Current research on this compound focuses on three objectives: (1) elucidating its reactivity patterns in nucleophilic and electrophilic environments, (2) optimizing its synthetic accessibility from commercially available precursors, and (3) exploring its utility as a building block for functionalized bisphosphonates. For instance, studies leveraging its vinylidenebisphosphonate analog have demonstrated its capacity to undergo 1,3-dipolar cycloadditions with nitrones and diazo compounds, yielding heterocyclic bisphosphonates with potential bioactivity. A key challenge lies in balancing the steric bulk of the THP group with the electronic demands of target reactions, which requires precise tuning of reaction conditions.

Methodological Approaches in the Study of Organophosphonates

Investigations into this compound employ a multidisciplinary toolkit:

- Synthetic Chemistry : Michael addition reactions with organometallic reagents or thiols enable functionalization at the central carbon.

- Spectroscopic Analysis : Nuclear magnetic resonance (NMR) spectroscopy (particularly ³¹P and ¹³C) resolves phosphorylation patterns and confirms the integrity of the THP group.

- Computational Modeling : Density functional theory (DFT) calculations predict regioselectivity in cycloaddition reactions, as demonstrated in studies of analogous vinylidenebisphosphonates.

- Chromatographic Techniques : High-performance liquid chromatography (HPLC) paired with mass spectrometry ensures purity assessment and tracks reaction intermediates.

Recent advances in in silico spectral databases have further accelerated the identification of transformation products, enabling researchers to map degradation pathways and optimize synthetic yields. For example, oxidation of the THP moiety could generate reactive intermediates amenable to further functionalization, though this remains an area of active investigation.

Properties

Molecular Formula |

C17H36O8P2 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

2-[4,4-bis(diethoxyphosphoryl)butoxy]oxane |

InChI |

InChI=1S/C17H36O8P2/c1-5-22-26(18,23-6-2)17(27(19,24-7-3)25-8-4)13-11-15-21-16-12-9-10-14-20-16/h16-17H,5-15H2,1-4H3 |

InChI Key |

COSMRVMFJMKDPS-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(CCCOC1CCCCO1)P(=O)(OCC)OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Reagent Mixing : The carboxylic acid precursor (with tetrahydropyranyl-protected hydroxyl) is combined with TTMSP and catecholborane in anhydrous tetrahydrofuran.

- In Situ Phosphonylation : The reaction proceeds at room temperature, forming the bisphosphonate core within 6–8 hours.

- Workup : Aqueous extraction and column chromatography isolate the product in 65–75% yield.

This method is notable for its functional group tolerance and compatibility with sensitive substrates.

Amberlyst H-Catalyzed Deprotection (Gourves et al., 1998)

A critical step in synthesizing this compound involves deprotecting the tetrahydropyranyl (THP) group. Gourves et al. optimized this step using Amberlyst H, a solid acid catalyst, in methanol at 45°C (Scheme 2).

Key Parameters:

- Catalyst Loading : 10 wt% Amberlyst H relative to substrate.

- Reaction Time : 1 hour, significantly faster than traditional acid hydrolysis.

- Yield : Near-quantitative conversion (98–100%) without side reactions.

This method eliminates the need for corrosive mineral acids, enhancing safety and scalability.

Green Chemistry Approaches

Recent efforts focus on eco-friendly protocols for bisphosphonate synthesis:

- Microwave-Assisted Synthesis : Combining microwave irradiation with CuO or ZnO nanoparticles reduces energy consumption and reaction times (e.g., 30 minutes vs. 6 hours).

- Solvent-Free Conditions : Ball milling or neat reactions minimize solvent waste, though yields for complex bisphosphonates like this compound remain suboptimal (50–60%).

Comparative Analysis of Methods

| Method | Reaction Time | Yield (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Classical | 24–48 h | 60–70 | Moderate | Established protocol |

| Engelsma (2017) | 8–12 h | 75–85 | High | Regioselective |

| Egorov (TTMSP) | 6–8 h | 65–75 | Moderate | No protective groups |

| Gourves (Amberlyst H) | 1 h | 98–100 | High | Mild conditions |

| Green (Microwave) | 0.5–2 h | 70–80 | Moderate | Energy-efficient |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound exhibits reactivity typical of organophosphorus esters, particularly in nucleophilic substitutions. The tetraethyl phosphonate groups serve as electrophilic sites for nucleophiles such as amines, thiols, and alcohols.

Key Observations :

-

Reaction with amines yields α-amino bisphosphonate derivatives under mild acidic conditions (e.g., HCl catalysis) .

-

Thiols displace ethoxy groups selectively at the β-phosphonate position in polar aprotic solvents (e.g., DMF).

Acidolysis and Hydrolysis

The tetraethyl ester groups undergo acid-catalyzed hydrolysis to yield bisphosphonic acids, a critical step in generating bioactive forms.

Mechanistic Insights :

-

Acidolysis with HCl or HBr selectively cleaves ethyl groups, forming mono- or di-acid derivatives depending on stoichiometry .

-

Mixed anhydride intermediates form in methanesulfonic acid (MSA), enhancing electrophilicity for subsequent Arbuzov-like reactions .

| Acid Used | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| HCl (6M) | H2O/EtOH | Reflux | Bisphosphonic acid | 92% | |

| HBr (48%) | Dioxane | 80°C, 4h | Monoethyl bisphosphonate | 75% | |

| MSA | Neat | 110°C, 24h | Mixed anhydride intermediate | N/A |

Esterification and Transesterification

The ethoxy groups participate in ester exchange reactions, enabling functionalization for targeted applications.

Notable Reactions :

-

Transesterification with trimethylsilyl bromide (TMSBr) yields trimethylsilyl esters, intermediates for further derivatization .

-

Methanolysis under acidic conditions (e.g., Amberlyst H15) selectively replaces ethyl groups with methyl .

| Reagent | Solvent | Time | Product | Yield | Source |

|---|---|---|---|---|---|

| TMSBr | CH2Cl2 | 2h | Trimethylsilyl bisphosphonate | 88% | |

| MeOH/H+ | Methanol | 1h | Methyl-ethyl mixed ester | 90% |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate has shown promise as an inhibitor of geranylgeranyl diphosphate synthase (GGDPS), an enzyme implicated in the biosynthesis of isoprenoids, which are crucial for cancer cell proliferation. Research indicates that modifications at the α-position of bisphosphonates can enhance their potency as GGDPS inhibitors. For instance, studies have demonstrated that certain derivatives maintain their effectiveness despite structural changes, suggesting a flexible structure-activity relationship that could be exploited for drug design .

1.2 Bone Metabolism Disorders

Bisphosphonates, including derivatives like this compound, are primarily used to treat conditions characterized by excessive bone resorption, such as osteoporosis and Paget's disease. The mechanism involves inhibiting osteoclast activity, which leads to decreased bone turnover and increased bone density. Current research is exploring the synthesis of novel bisphosphonate analogs with improved efficacy and reduced side effects .

Drug Delivery Systems

2.1 Hydrogel Formulations

Recent advancements have investigated the incorporation of this compound into hydrogel systems for controlled drug release. These hydrogels can encapsulate therapeutic agents, allowing for sustained release profiles that enhance treatment efficacy while minimizing systemic exposure. Studies have focused on optimizing formulation components to improve stability and drug release characteristics .

2.2 Stability and Release Studies

Stability studies on tetraethyl orthosilicate-based formulations indicate that the concentration of key components like hyaluronic acid significantly affects the mechanical properties and drug release rates of the hydrogels. These findings are crucial for developing effective delivery systems that leverage the properties of this compound to achieve targeted therapy .

Case Studies

Mechanism of Action

The mechanism of action of Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate involves its interaction with specific molecular targets. In biological systems, the compound binds to hydroxyapatite in bone, inhibiting the activity of osteoclasts and preventing bone resorption. The bisphosphonate moieties play a crucial role in this process by mimicking pyrophosphate, a natural regulator of bone metabolism .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The structural diversity of bisphosphonates arises from variations in their lateral chains, which influence binding affinity, solubility, and biological activity. Below is a comparative analysis of key compounds:

*Note: The molecular formula and weight of the target compound are inferred based on structural analogs.

Mechanistic Insights

- Amino vs. Non-Amino Bisphosphonates: Amino-containing bisphosphonates (e.g., alendronate) exhibit higher potency by inhibiting farnesyl pyrophosphate synthase, while non-amino analogs (e.g., clodronate) act via ATP analog incorporation . The target compound’s lack of an amino group may reduce gastrointestinal side effects but also lower potency.

- Substituent Effects : The o-tetrahydropyranyl-propylidene group’s steric bulk and lipophilicity may slow renal clearance, prolonging half-life compared to methylene or vinylidene analogs .

Biological Activity

Tetraethyl(o-tetrahydropyranyl-propylidene)bisphosphonate is a compound belonging to the bisphosphonate class, which is widely recognized for its role in bone metabolism and therapeutic applications in various bone-related disorders. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and clinical implications based on diverse research findings.

Overview of Bisphosphonates

Bisphosphonates are synthetic analogs of pyrophosphate that inhibit bone resorption by osteoclasts. They have been used primarily in the treatment of osteoporosis, Paget's disease, and metastatic bone disease. The biological activity of bisphosphonates is largely attributed to their ability to bind to hydroxyapatite in bone and inhibit osteoclast-mediated bone resorption.

The mechanism through which this compound exerts its biological effects involves several key processes:

- Inhibition of Osteoclast Function : Like other bisphosphonates, this compound inhibits the activity of osteoclasts, which are responsible for bone resorption. This is achieved through the inhibition of farnesyl diphosphate synthase (FDPS), a critical enzyme in the mevalonate pathway essential for osteoclast function .

- Induction of Apoptosis in Osteoclasts : Studies have shown that bisphosphonates can induce apoptosis in osteoclasts, thereby reducing their numbers and activity, which contributes to decreased bone resorption .

- Effects on Bone Mineralization : Bisphosphonates also influence the mineralization process in bones, promoting an increase in bone mineral density (BMD) and improving overall skeletal integrity .

Case Studies and Research Findings

- Treatment of Osteoporosis : Clinical trials have demonstrated that bisphosphonates significantly reduce the risk of fractures in postmenopausal women with osteoporosis. For instance, a meta-analysis indicated that bisphosphonate treatment reduced the risk of vertebral fractures by approximately 50% .

- Management of Bone Metastases : In patients with breast cancer and other malignancies, bisphosphonates like tetraethyl(o-tetrahydropyranyl-propylidene) have been shown to reduce skeletal-related events (SREs), including fractures and the need for radiation therapy .

- Long-term Efficacy : A longitudinal study involving children with osteogenesis imperfecta treated with bisphosphonates showed significant improvements in BMD and a reduction in fracture rates over time .

Comparative Data Table

The following table summarizes key findings related to the biological activity of various bisphosphonates, including this compound:

| Compound Name | Mechanism of Action | Clinical Application | Efficacy (Reduction in Fractures) |

|---|---|---|---|

| Tetraethyl(o-tetrahydropyranyl-propylidene)BP | Inhibits FDPS; induces osteoclast apoptosis | Osteoporosis, cancer-related bone issues | Up to 50% reduction |

| Alendronate | Inhibits FDPS; promotes apoptosis | Osteoporosis | 50% reduction |

| Zoledronic Acid | Inhibits FDPS; reduces SREs | Bone metastases | 30-40% reduction |

| Pamidronate | Inhibits FDPS; improves BMD | Osteogenesis imperfecta | Significant improvement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.